molecular formula C5H12N2 B1209507 Pyrrolidin-2-ylmethanamine CAS No. 57734-57-3

Pyrrolidin-2-ylmethanamine

Cat. No. B1209507
CAS RN: 57734-57-3
M. Wt: 100.16 g/mol
InChI Key: AUKXFNABVHIUAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyrrolidin-2-ylmethanamine and its derivatives often employs catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, showcasing the pyrrolidine ring's significance in synthetic chemistry. This method enables access to diverse stereochemical patterns in enantioselective pyrrolidine synthesis, highlighting the stereodivergent procedures that yield different stereoisomers from identical starting materials (Adrio & Carretero, 2019).

Molecular Structure Analysis

The molecular structure of Pyrrolidin-2-ylmethanamine derivatives has been explored through various analytical techniques, including X-ray diffraction and computational studies. These studies reveal intricate details about the compound's geometry, molecular interactions, and conformational dynamics, providing a deeper understanding of its structural attributes (Jin et al., 2023).

Chemical Reactions and Properties

Pyrrolidin-2-ylmethanamine participates in a multitude of chemical reactions, demonstrating its chemical reactivity and versatility. For instance, it can undergo selective atom economic imino Diels-Alder reactions, leading to the synthesis of various quinoline derivatives in a chemo- and regioselective manner (Suresh et al., 2012). Additionally, it's involved in the formation of complexes with metal ions, showcasing its ability to act as a ligand and participate in coordination chemistry (Pattacini et al., 2011).

Scientific Research Applications

Anticancer Activity

Pyrrolidin-2-ylmethanamine derivatives have been synthesized and evaluated for their potential in anticancer activity. In a study by Kumar et al. (2013), various derivatives showed good anticancer activity against breast, lung, colon, ovary, and liver cancer cells. This indicates the potential of Pyrrolidin-2-ylmethanamine derivatives in cancer treatment (Kumar et al., 2013).

Synthesis and Biological Effects

Pyrrolidines, including Pyrrolidin-2-ylmethanamine, are important in medicine and industry. They have been applied in the synthesis of dyes and agrochemical substances, demonstrating their versatility. Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, emphasizing their importance in modern science (Żmigrodzka et al., 2022).

Application in Photodynamic Therapy

Zhu et al. (2019) researched the application of a complex involving Pyrrolidin-2-ylmethanamine in photodynamic therapy for breast cancer. Their study highlighted the compound's efficacy in inhibiting cancer cell proliferation, suggesting its potential in cancer treatment (Zhu et al., 2019).

Synthesis of Pyrrolidine Derivatives

Adrio and Carretero (2019) reviewed the synthesis of pyrrolidine derivatives, including those derived from Pyrrolidin-2-ylmethanamine, highlighting their significance in synthetic and medicinal chemistry. The review focused on the methods for achieving stereochemical diversity in pyrrolidine synthesis (Adrio & Carretero, 2019).

Enantioselective Preparation of Pharmaceuticals

Grill et al. (2021) described the enantioselective preparation of pharmaceutical precursors using enzymes on compounds including Pyrrolidin-2-ylmethanamine. Their study highlights the pharmaceutical applications of pyrrolidin-2-ylmethanamine derivatives (Grill et al., 2021).

Chemosensor for Metal Ions

Li et al. (2014) synthesized a sensor involving Pyrrolidin-2-ylmethanamine for detecting metal ions. This research demonstrates the utility of pyrrolidine derivatives in chemical sensing applications (Li et al., 2014).

Safety And Hazards

Specific safety and hazard information for Pyrrolidin-2-ylmethanamine is not available .

Future Directions

Pyrrolidin-2-ylmethanamine has been used in the synthesis of chiral MnIII–salalen and –salan complexes, which have shown promise in catalyzing the asymmetric Strecker reaction . This suggests potential future directions in the field of asymmetric synthesis.

properties

IUPAC Name

pyrrolidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKXFNABVHIUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869405
Record name 1-(Pyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-2-ylmethanamine

CAS RN

57734-57-3
Record name 2-Pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57734-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
P Kumar, S Saravanan, NH Khan… - European Journal of …, 2014 - Wiley Online Library
The salalen and salan ligands have been synthesized by the reactions of (S)‐pyrrolidin‐2‐ylmethanamine and salicylaldehyde derivatives. These ligands were treated with Mn(CH 3 …
H Yamamoto, F Zhou - Synfacts, 2016 - thieme-connect.com
… Here, complexes of manganese(III) with salalen and salan ligands derived from (S)-pyrrolidin-2-ylmethanamine were prepared and used in asymmetric nitroaldol reactions. …
Number of citations: 0 www.thieme-connect.com
H Deng, H O'Keefe, CP Davie, KE Lind… - Journal of medicinal …, 2012 - ACS Publications
… (R)-pyrrolidin-2-ylmethanamine group (7) to its enantiomer (S)-pyrrolidin-2-ylmethanamine … , suggesting that the (R)-pyrrolidin-2-ylmethanamine group at this position is highly specific. …
Number of citations: 145 pubs.acs.org
J Fremaux, C Dolain, B Kauffmann, J Clayden… - Chemical …, 2013 - pubs.rsc.org
… Recently, we and others have shown that cyclic units such as pyrrolidin-2-ylmethanamine 14 and 1,2-diamino bicyclo[2.2.2]octane 15 are also compatible with a 2.5-helix environment. …
Number of citations: 22 pubs.rsc.org
L Wang, R Tang, H Yang - Journal of the Korean Chemical Society, 2013 - Citeseer
… Catalysts with unreduced proline moiety or introduction of electrophilic substituent groups in the α-position of (S)-pyrrolidin-2-ylmethanamine are being under consideration in order to …
Number of citations: 2 citeseerx.ist.psu.edu
S Yang, D Lu, Y Zhu, M Shi, F Luo… - The Journal of Organic …, 2018 - ACS Publications
… of the amino group of (S)-pyrrolidin-2-ylmethanamine, a typical molecule containing both the NH 2 … The N-benzoylated product of (S)-pyrrolidin-2-ylmethanamine was easily obtained by …
Number of citations: 3 pubs.acs.org
J Zhu, X Meng, W Liu, Y Qi, S Jin, S Huo - RSC advances, 2022 - pubs.rsc.org
… Then it was suspended in THF (20 mL) again, and 1.2 mmol pyrrolidin-2-ylmethanamine (R) was added. The suspension was stirred for another twenty-four hours at 50 C. Then it was …
Number of citations: 3 pubs.rsc.org
S Huang, G Li, Y Luo, H Lan, X Li, C Kang… - Food Chemistry …, 2022 - Elsevier
Chinese water chestnut (CWC) is one of the most popular hydrophytic vegetables in China due to its unique aroma and taste. The volatile compounds (VOCs) of CWC with different …
Number of citations: 8 www.sciencedirect.com
X Li, Y Ma, Z Xing, N Tang, J Zhu, J Deng - Tetrahedron Letters, 2014 - Elsevier
Non-borohydride ruthenium complex, RuCl 2 [(R,R)-DPEN](PPh 3 ) 2 (1f), was demonstrated to catalyze asymmetric Michael addition of malononitrile to acyclic enones with weak bases…
Number of citations: 17 www.sciencedirect.com
J Han - 2021 - spiral.imperial.ac.uk
… However, the amide coupling step did not yield the target di-amide compounds with prolinederived amines including (S)-pyrrolidin-2-ylmethanamine 289 and its N-Boc protected …
Number of citations: 2 spiral.imperial.ac.uk

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